molecular formula C9H17NO2 B11916822 N-((3-Methyloxetan-3-yl)methyl)butyramide

N-((3-Methyloxetan-3-yl)methyl)butyramide

Cat. No.: B11916822
M. Wt: 171.24 g/mol
InChI Key: RDIKYPGMLQPUJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-Methyloxetan-3-yl)methyl)butyramide is an aliphatic amide derivative featuring a butyramide group (CH₂CH₂CH₂CO-NH-) linked to a 3-methyloxetan-3-ylmethyl substituent. The oxetane ring, a four-membered oxygen-containing heterocycle, introduces steric strain and polarity, which may enhance solubility and influence reactivity compared to larger cyclic ethers like tetrahydrofuran.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

N-[(3-methyloxetan-3-yl)methyl]butanamide

InChI

InChI=1S/C9H17NO2/c1-3-4-8(11)10-5-9(2)6-12-7-9/h3-7H2,1-2H3,(H,10,11)

InChI Key

RDIKYPGMLQPUJI-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCC1(COC1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-Methyloxetan-3-yl)methyl)butyramide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-((3-Methyloxetan-3-yl)methyl)butyramide can undergo various chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized to form corresponding lactones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The oxetane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of lactones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted oxetanes.

Scientific Research Applications

Pharmaceutical Applications

Therapeutic Potential
N-((3-Methyloxetan-3-yl)methyl)butyramide has been investigated for its potential as a therapeutic agent. Specifically, it may act as an agonist for Cannabinoid Receptor 2 (CB2), which is significant in the treatment of various conditions such as chronic pain, inflammation, and certain types of cancer. The compound’s structural features suggest it could interact favorably with biological targets involved in these disease processes .

Case Study: Pain Management
A patent application describes the use of compounds similar to this compound for managing chronic pain through CB2 receptor activation. This receptor is known to play a role in modulating pain and inflammation, indicating that derivatives of this compound could be developed into effective analgesics .

Synthetic Applications

Building Block in Organic Chemistry
this compound serves as a valuable intermediate in organic synthesis. Its unique oxetane structure allows for the development of more complex molecules, making it a useful building block for synthesizing various pharmaceuticals and agrochemicals .

Example of Synthesis
In synthetic organic chemistry, compounds with oxetane rings are often utilized due to their ability to undergo ring-opening reactions. These reactions can lead to the formation of larger molecular frameworks that are essential in drug design and development .

Biological Evaluation

Antimicrobial Properties
Research indicates that compounds similar to this compound may exhibit antimicrobial activity. The evaluation of such compounds against various bacterial strains can provide insights into their potential use as antibacterial agents .

Case Study: Antimycobacterial Activity
Recent studies have focused on evaluating the antimicrobial properties of related compounds against Mycobacterium tuberculosis. These studies highlight the need for novel agents that can combat resistant strains of bacteria, positioning this compound as a candidate for further investigation .

Potential in Cancer Treatment

Mechanisms of Action
The compound's potential role in oncology is linked to its ability to modulate pathways involved in tumor growth and metastasis. Its interaction with specific receptors could influence cancer cell proliferation and survival, making it a target for further research in cancer therapeutics .

Data Table: Summary of Applications

Application AreaDescriptionReferences
PharmaceuticalPotential CB2 agonist for pain management and inflammation treatment
Synthetic ChemistryBuilding block for complex organic synthesis
AntimicrobialEvaluation against bacterial strains for potential antibacterial use
OncologyModulation of tumor growth pathways

Mechanism of Action

The mechanism of action of N-((3-Methyloxetan-3-yl)methyl)butyramide involves its interaction with specific molecular targets. The oxetane ring can participate in ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can then interact with various biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aliphatic Amides with Heterocyclic Substituents

Sulfamoylphenyl-Oxotetrahydrofuran Derivatives (Compounds 5a–5d)

describes a series of aliphatic amides (e.g., butyramide 5a , pentanamide 5b ) linked to a sulfamoylphenyl-oxotetrahydrofuran moiety . Key comparisons:

Property N-((3-Methyloxetan-3-yl)methyl)butyramide (Target) (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a)
Core Structure Butyramide + 3-methyloxetane Butyramide + sulfamoylphenyl + 2-oxotetrahydrofuran
Ring Strain High (4-membered oxetane) Moderate (5-membered lactone)
Melting Point Not reported 180–182°C
Synthetic Yield Not reported 51.0%
Key Applications Hypothesized: Drug delivery, catalysis Reported: Antimicrobial agents, enzyme inhibitors
  • Physical Properties : The absence of a polar sulfonamide group in the target compound may lower its melting point compared to 5a (180–182°C).
Chain-Length Dependence (5a vs. 5b–5d)

In , increasing the acyl chain length from butyramide (5a ) to heptanamide (5d ) reduces melting points (e.g., 5c : 142–143°C vs. 5a : 180–182°C) . This trend suggests that the target compound’s butyramide chain may favor crystalline packing compared to longer-chain analogs.

Aromatic Amides with Hydroxy-Dimethylethyl Substituents

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

This benzamide derivative features an aromatic amide core and an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization .

Property This compound (Target) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Amide Type Aliphatic (butyramide) Aromatic (benzamide)
Key Functional Group Oxetane Hydroxy-dimethylethyl
Applications Hypothesized: Bioactive molecules Reported: Catalysis (C–H activation)
  • Electronic Effects : The target compound’s aliphatic amide lacks the electron-withdrawing aryl group present in benzamides, which may reduce its acidity and alter reactivity in nucleophilic reactions.
  • Directing Groups : Unlike the N,O-bidentate group in ’s compound, the oxetane in the target lacks coordinating atoms, limiting its utility in catalysis but possibly enhancing passive membrane diffusion.

Regulatory Considerations for Butyramide Derivatives ()

highlights regulatory scrutiny of certain butyramide analogs (e.g., para-methoxybutyryl fentanyl) due to structural similarities to controlled substances . While the target compound’s 3-methyloxetane group distinguishes it from regulated opioids, this underscores the importance of structural nuance in drug design.

Biological Activity

N-((3-Methyloxetan-3-yl)methyl)butyramide is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique oxetane ring structure, which is known to influence its biological properties. The molecular formula is C8H15NO2C_8H_{15}NO_2, and its structure can be represented as follows:

N 3 Methyloxetan 3 yl methyl butyramide\text{N 3 Methyloxetan 3 yl methyl butyramide}

Research indicates that this compound may interact with various biological targets, including G protein-coupled receptors (GPCRs). One significant area of interest is its role as a GPR119 receptor agonist, which has implications for glucose metabolism and bone mass regulation. GPR119 activation has been linked to increased insulin secretion and enhanced bone formation, making it a potential target for treating conditions like Type 2 diabetes and osteoporosis .

1. Antimicrobial Activity

Preliminary studies suggest that compounds related to this compound exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate promising potential for therapeutic applications in treating infections caused by resistant bacteria .

2. Antiproliferative Effects

Research has demonstrated that this compound may possess antiproliferative effects on cancer cell lines. In vitro studies have indicated that this compound can inhibit the proliferation of human cancer cells, suggesting its potential as an anticancer agent. The specific mechanisms remain under investigation but may involve modulation of cell cycle progression or induction of apoptosis .

Case Study 1: GPR119 Activation

A study focusing on the activation of GPR119 by this compound revealed that this compound could enhance insulin secretion in pancreatic beta cells. This effect was attributed to increased intracellular cAMP levels, which are crucial for insulin release. In vivo experiments demonstrated improved glucose tolerance in models treated with this compound, highlighting its therapeutic potential for metabolic disorders .

Case Study 2: Antimicrobial Efficacy

In another study assessing the antimicrobial properties of related compounds, this compound derivatives were tested against both gram-positive and gram-negative bacteria. Results showed significant antibacterial activity with MIC values ranging from 62.5 µg/mL to 125 µg/mL against resistant strains, indicating a potential role in developing new antibiotics .

Data Table: Summary of Biological Activities

Biological Activity Target/Effect Study Reference
GPR119 AgonismInsulin secretion
Antimicrobial ActivityStaphylococcus aureus, E. coli
AntiproliferativeCancer cell lines (HeLa)

Q & A

Q. What are the standard synthetic routes for preparing N-((3-Methyloxetan-3-yl)methyl)butyramide?

The compound can be synthesized via nucleophilic acyl substitution, where an activated acyl derivative (e.g., butyryl chloride) reacts with the amine group of 3-methyloxetan-3-ylmethanamine. A typical protocol involves using dichloromethane as a solvent, triethylamine as a base, and controlled temperature (0°C to ambient) to minimize side reactions. Purification via column chromatography (e.g., MeOH/DCM gradients) is recommended to isolate the product .

Q. How should researchers assess hazards when handling this compound?

Conduct a hazard analysis aligned with guidelines from Prudent Practices in the Laboratory (National Academies Press, 2011). Key steps include:

  • Evaluating thermal stability via differential scanning calorimetry (DSC) to detect decomposition risks.
  • Screening for mutagenicity using Ames II testing, as structural analogs (e.g., anomeric amides) may exhibit mutagenic activity.
  • Employing ventilation, PPE (gloves, goggles), and spill containment protocols during synthesis .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Assign peaks to confirm the oxetane ring integrity and amide bond formation. For example, the oxetane methyl group may appear as a singlet near δ 1.4–1.6 ppm.
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) with <5 ppm error.
  • IR spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) and oxetane C-O-C bands (~980–1050 cm⁻¹) .

Q. How can researchers ensure purity during large-scale synthesis?

Use recrystallization (e.g., acetonitrile/ether mixtures) or preparative HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid). Monitor purity via reverse-phase HPLC (UV detection at 210–254 nm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress byproduct formation during synthesis?

  • Solvent selection : Replace polar aprotic solvents (e.g., DMF) with dichloromethane to reduce acyloxazolidinone byproducts.
  • Stoichiometry : Use a 10% excess of 3-methyloxetan-3-ylmethanamine to drive the reaction to completion.
  • Temperature control : Maintain reaction below 25°C to prevent oxetane ring-opening side reactions .

Q. What strategies resolve discrepancies in reported mutagenicity data for this compound?

  • Comparative mutagenicity assays : Test the compound alongside structurally similar amides (e.g., benzyl chloride derivatives) using standardized Ames II protocols.
  • Metabolic activation : Include S9 liver microsomes to assess pro-mutagenic potential.
  • Dose-response analysis : Identify threshold concentrations where mutagenicity becomes statistically significant .

Q. How does the oxetane ring substitution pattern influence pharmacological activity?

  • Structure-activity relationship (SAR) studies : Synthesize analogs with varied methyl group positions (e.g., 2-methyloxetane) and test binding affinity in receptor assays (e.g., opioid receptors, given structural similarity to butyramide opioids ).
  • Computational modeling : Use molecular docking to predict interactions with target proteins (e.g., µ-opioid receptor) and validate with in vitro functional assays.

Q. What degradation pathways occur under accelerated storage conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
  • Analytical monitoring : Use LC-MS to identify degradation products (e.g., hydrolysis of the amide bond yielding butyric acid and oxetane derivatives).
  • Kinetic analysis : Apply Arrhenius equations to predict shelf-life at 25°C .

Q. How can chiral purity be ensured if stereocenters are present in the oxetane moiety?

  • Chiral chromatography : Use a Chiralpak IA-3 column with hexane/isopropanol gradients.
  • Circular dichroism (CD) : Compare experimental spectra with enantiomerically pure standards.
  • Asymmetric synthesis : Employ chiral catalysts (e.g., Jacobsen’s catalyst) during oxetane formation .

Q. What computational methods predict the compound’s solubility and bioavailability?

  • QSPR modeling : Correlate logP values (calculated via ChemAxon) with experimental solubility in PBS (pH 7.4).
  • Molecular dynamics (MD) simulations : Assess membrane permeability using lipid bilayer models (e.g., GROMACS).
  • Bioavailability scoring : Apply the Lipinski Rule of Five and Veber criteria to prioritize analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.